3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUQQJFMRSXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392609 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-55-9 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Trifluoroacetaldehyde Oxime with Substituted Olefins
A widely adopted method involves the reaction of 2,2,2-trifluoroacetaldehyde oxime with olefins bearing the 2-(trifluoromethyl)phenyl group. Diiodobenzene (DIB) serves as an oxidizing agent to facilitate cyclization, forming the isoxazole ring. For example, 2-(trifluoromethyl)styrene reacts with the oxime in dichloromethane at 0°C, followed by warming to room temperature. The crude product is purified via flash column chromatography (5% ethyl acetate/cyclohexane), yielding 3-[2-(trifluoromethyl)phenyl]-4,5-dihydroisoxazole intermediates. Subsequent oxidation with manganese dioxide or Dess-Martin periodinane converts the dihydroisoxazole to the aromatic isoxazole.
Key Data:
¹H NMR analysis of the intermediate dihydroisoxazole reveals characteristic coupling constants (e.g., J = 14.4 Hz for vicinal protons), while ¹⁹F NMR confirms the trifluoromethyl group at δ = -66.82 ppm.
Lithiation-Trifluoroacetylation Followed by Cyclization
This method employs a lithiated acetonitrile intermediate to construct the isoxazole ring. Diisopropylamine and n-butyllithium generate a strong base, which deprotonates acetonitrile at -75°C. Methyl trifluoroacetate is then added, forming a trifluoroacetylated nitrile. Subsequent treatment with hydroxylamine hydrochloride in methanol under reflux induces cyclization to yield 3-(trifluoromethyl)isoxazol-5-amine. To introduce the 2-(trifluoromethyl)phenyl group, a Suzuki-Miyaura coupling is performed using a brominated isoxazole intermediate and 2-(trifluoromethyl)phenylboronic acid.
Key Data:
The final product exhibits a distinct IR absorption at 1660 cm⁻¹ (C=N stretch) and a molecular ion peak at m/z = 278.23 in HRMS.
Palladium-Catalyzed Cross-Coupling for Phenyl Group Introduction
Palladium-catalyzed cross-coupling enables late-stage installation of the 2-(trifluoromethyl)phenyl group. A brominated isoxazole-5-amine precursor reacts with 2-(trifluoromethyl)phenylboronic acid under Miyaura conditions. Optimized protocols use Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water (10:1) at 100°C. This method circumvents challenges associated with direct cyclization of substituted olefins.
Key Data:
| Parameter | Details |
|---|---|
| Catalyst System | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) |
| Base | K₃PO₄ (3.0 eq.) |
| Solvent | Toluene/H₂O (10:1) |
| Reaction Temperature | 100°C, 12 h |
| Yield | 65–70% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation reactions in dichloromethane achieve higher yields (72%) compared to THF (58%) due to improved solubility of DIB. Elevated temperatures (>40°C) promote side reactions, such as over-oxidation, reducing yields by 15–20%.
Catalytic Systems for Cross-Coupling
SPhos ligand outperforms PPh₃ in Suzuki-Miyaura couplings, enhancing yields from 55% to 70% by mitigating protodeboronation.
Analytical Characterization Techniques
Spectroscopic Validation
-
¹H NMR : Aromatic protons of the 2-(trifluoromethyl)phenyl group resonate at δ = 7.54–7.12 ppm (multiplet), while the isoxazole C5 proton appears as a singlet at δ = 6.45 ppm.
-
¹⁹F NMR : Trifluoromethyl groups show a quintet at δ = -65.50 ppm (J = 4.2 Hz).
-
HRMS : Molecular ion [M+H]⁺ at m/z = 278.1014 confirms the molecular formula C₁₄H₉F₃N₂O.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, scalable | Requires oxidation step | 68–72% |
| Lithiation-Cyclization | High regioselectivity | Cryogenic conditions | 44–50% |
| Cross-Coupling | Modular phenyl introduction | Costly catalysts | 65–70% |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could result in the replacement of the trifluoromethyl group with other functional groups .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H7F3N2O
Molecular Weight : 228.17 g/mol
IUPAC Name : 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
CAS Number : 82360-94-9
The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for medicinal chemistry. Key areas of application include:
- Antimicrobial Activity : Research indicates that isoxazole derivatives, including this compound, demonstrate antimicrobial properties against various bacterial strains. For instance, studies have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential. A study found that it significantly inhibited the uptake of glutamate in glioblastoma cells, suggesting protective effects against excitotoxicity .
- Anti-inflammatory Properties : The anti-inflammatory potential of this compound has been highlighted in several studies. It has shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Case Study 1: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several isoxazole derivatives, including this compound. The results indicated that this compound produced notable growth inhibition zones against Staphylococcus aureus, with diameters measuring up to 15 mm . The findings suggest its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Neuroprotective Effects
In vitro studies focusing on glioblastoma cells demonstrated that the compound significantly reduced L-[^3H]-glutamate uptake in a dose-dependent manner. This effect indicates its potential utility in neuroprotection and treatment strategies for neurodegenerative diseases .
Case Study 3: Anti-inflammatory Activity
Research evaluating the anti-inflammatory effects of isoxazole derivatives revealed that this compound exhibited IC50 values comparable to established anti-inflammatory drugs. This positions it as a promising candidate for further development in treating inflammatory conditions .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to increased efficacy and selectivity. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Oxazole Derivatives with Varied Phenyl Substituents
- 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1368471-03-7): Molecular Formula: C₉H₆ClFN₂O Molecular Weight: 212.61 g/mol Substituents: Chloro (Cl) and fluoro (F) at positions 3 and 4 on the phenyl ring.
3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine :
- Molecular Formula : C₉H₆F₂N₂O
- Molecular Weight : 196.15 g/mol
- Substituents : Two fluorine atoms at positions 2 and 6 on the phenyl ring.
- Impact : The steric and electronic effects of difluoro substitution may reduce ring planarity, affecting stacking interactions in crystal structures or protein binding.
3-(2-Methoxyphenyl)-1,2-oxazol-5-amine (CAS 54606-19-8):
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.2 g/mol
- Substituents : Methoxy (-OCH₃) at position 2 on the phenyl ring.
- Impact : The electron-donating methoxy group increases electron density on the phenyl ring, contrasting with the electron-withdrawing -CF₃ group in the target compound. This difference could influence reactivity in electrophilic substitution reactions.
Oxadiazole and Triazole Analogues
- 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline: Structure: Contains a 1,2,4-oxadiazole ring substituted with -CF₃ and an aniline group. Synthesis: Prepared via cyclization of nitrile derivatives, yielding 57% in optimized routes.
3-Phenyl-1H-1,2,4-triazol-5-amine :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Heterocycle |
|---|---|---|---|---|
| 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | ~215* | ~2.5 | -CF₃ (electron-withdrawing) | Oxazole |
| 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine | 212.61 | ~2.8 | -Cl, -F | Oxazole |
| 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine | 196.15 | ~2.1 | -F (ortho) | Oxazole |
| 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline | 255.19 | ~1.9 | -CF₃, -NH₂ | Oxadiazole |
*Estimated based on analogous structures.
Biological Activity
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine is a compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 228.171 g/mol
- CAS Number : 119162-55-9
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its pharmacokinetic properties .
Target Interactions
This compound is believed to interact with various biological targets through non-covalent interactions such as:
- Hydrogen bonding
- Pi-pi stacking
- Van der Waals forces
These interactions can modulate the activity of proteins involved in critical biochemical pathways, including signal transduction and gene expression.
Biochemical Pathways
Similar compounds have been shown to influence several biochemical pathways. For instance, they can affect:
- Enzyme catalysis : Modulating enzyme activity can lead to altered metabolic processes.
- Signal transduction : This may impact cellular responses to external stimuli.
Research indicates that these compounds could be involved in pathways related to cancer cell proliferation and apoptosis induction .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity. Compounds with similar structures have been evaluated against various pathogens, revealing promising results in inhibiting bacterial growth .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. For example, derivatives of oxazole compounds have shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.38 |
| U-937 (Monocytic Leukemia) | 5.67 |
| CEM (Leukemia) | 4.25 |
These studies suggest that the compound can induce apoptosis in cancer cells, possibly through the activation of p53 signaling pathways and caspase activation .
Case Studies
- Cytotoxicity Evaluation : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of p53 and activated caspase-3, indicating a mechanism of apoptosis induction .
- Antimicrobial Testing : In vitro tests against various bacterial strains showed that this compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Pharmacokinetics
The trifluoromethyl group not only enhances the lipophilicity but also improves the compound's metabolic stability and bioavailability. This characteristic is crucial for developing effective therapeutic agents as it allows for better absorption and longer action within biological systems .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine?
The compound can be synthesized via cyclization reactions or coupling strategies. A Hantzsch-type synthesis using β-ketoamide precursors is common, while Suzuki-Miyaura coupling introduces the 2-(trifluoromethyl)phenyl group. The amine at position 5 may be introduced via nucleophilic substitution or nitro-group reduction. Reaction optimization (e.g., Pd catalysts, temperature) is critical due to the electron-withdrawing CF₃ group, which can slow reactivity. Purification via column chromatography or recrystallization ensures high yields .
Q. How is the structural integrity of this compound validated in synthetic workflows?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and FTIR verify functional groups and regiochemistry. Purity (>95%) is assessed via HPLC with UV detection. Single-crystal X-ray diffraction (using SHELXL) resolves the crystal structure, revealing bond angles, conformations, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What formulation strategies address solubility challenges in biological assays?
The CF₃ group enhances lipophilicity, necessitating solubility studies via shake-flask methods in DMSO, PBS, or co-solvents (e.g., PEG 400). Stock solutions in DMSO (<1% final concentration) are typical for in vitro assays. LogP measurements (via HPLC) predict membrane permeability, guiding dose selection .
Advanced Research Questions
Q. How do computational methods elucidate the electronic effects of the trifluoromethyl group?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to map electron distribution. Hammett plots correlate substituent effects (σ constants) with reaction kinetics. Spectroscopic techniques like ¹⁹F NMR and X-ray photoelectron spectroscopy (XPS) analyze electronic environments and binding energies influenced by the CF₃ group .
Q. What strategies optimize structure-activity relationship (SAR) studies for antimicrobial applications?
Synthesize derivatives with modified substituents (e.g., replacing CF₃ with CH₃ or varying the amine). Test against bacterial/fungal strains (MIC assays) to identify pharmacophores. Molecular docking against targets (e.g., bacterial dihydrofolate reductase) predicts binding affinities. Comparative SAR with triazole analogs (e.g., ) highlights scaffold-specific activity .
Q. How is single-crystal X-ray diffraction data refined using SHELX software?
SHELXL refines initial models (from SHELXS or intrinsic phasing) via least-squares minimization. Anisotropic displacement parameters for non-H atoms and calculated H positions improve accuracy. For twinned crystals (common in fluorinated compounds), TWIN commands partition disordered regions. Validation tools (PLATON) ensure R₁ < 0.05 and wR₂ < 0.15 .
Q. Which in vitro assays evaluate antioxidant activity?
The DPPH radical scavenging assay quantifies hydrogen-donating capacity (IC₅₀). Ferric reducing antioxidant power (FRAP) measures electron transfer. Cellular assays (e.g., H₂O₂-induced ROS in HepG2 cells) use fluorescent probes (DCFH-DA) to track intracellular oxidative stress. Dose-response curves and ANOVA validate results against standards like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
